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Cat. No.: B12402929

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated nonylphenoxyacetic acid (specifically, 2-(4-Nonylphenoxy)acetic acid-d2) is a
stable isotope-labeled version of nonylphenoxyacetic acid. The replacement of hydrogen atoms
with deuterium, a stable isotope of hydrogen, makes it a valuable tool in various scientific
disciplines, particularly in drug development and metabolic research.[1][2][3][4][5] The
increased mass of deuterium can alter the pharmacokinetic profile of a molecule, a
phenomenon known as the kinetic isotope effect, which can lead to improved metabolic stability
and a more favorable therapeutic profile.[3][4] Furthermore, deuterated compounds are
extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry,
to ensure the accuracy and precision of pharmacokinetic data.[1][3]

This technical guide provides a comprehensive overview of the known physical characteristics
of deuterated nonylphenoxyacetic acid, alongside detailed experimental protocols for their
determination. Due to the limited availability of specific experimental data for the deuterated
form, this guide also includes data for the non-deuterated analogue, which is expected to have

very similar physical properties.

Core Physical and Chemical Properties
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The fundamental identifiers and properties of 2-(4-Nonylphenoxy)acetic acid-d2 are
summarized below.

Property Value Source

2-(4-Nonylphenoxy)acetic acid-

Chemical Name " MedChemExpress
CAS Number 1219798-75-0 MedChemExpress
Molecular Formula C17H24D203 MedChemExpress
Molecular Weight 280.40 g/mol MedChemExpress

For comparison, the properties of the non-deuterated form are also presented.

Property Value Source

Chemical Name 2-(4-Nonylphenoxy)acetic acid PubChem
CAS Number 3115-49-9 PubChem
Molecular Formula C17H2603 PubChem
Molecular Weight 278.39 g/mol PubChem

) o Hunan Russell Chemicals
Appearance Solid or liquid
Technology Co.,Ltd

Density 1.017 g/cm3 Biosynth

Note: Physical properties such as melting point, boiling point, and solubility are expected to be
very similar between the deuterated and non-deuterated forms. However, slight variations may
exist due to the increased mass of deuterium.

Experimental Protocols

This section details the methodologies for determining key physical characteristics of
deuterated nonylphenoxyacetic acid.
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Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.
Methodology:

o Sample Preparation: A small amount of the crystalline solid is finely powdered and packed
into a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used.

e Procedure: The capillary tube is placed in the heating block of the apparatus. The
temperature is raised at a rate of 10-20°C per minute for a preliminary approximate
measurement. For an accurate determination, the temperature is then raised slowly, at a rate
of 1-2°C per minute, near the expected melting point.

o Data Recording: The temperature at which the first liquid appears and the temperature at
which the solid is completely molten are recorded as the melting point range. For a pure
compound, this range is typically narrow (0.5-1°C).

Determination of Solubility

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability.
Methodology:

e Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water,
ethanol, methanol, acetone, dimethyl sulfoxide).

e Procedure (Shake-Flask Method):

o An excess amount of the solid compound is added to a known volume of the solvent in a
sealed vial.

o The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.qg.,
24-48 hours) to ensure equilibrium is reached.

o The saturated solution is then filtered to remove any undissolved solid.
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e Quantification: The concentration of the dissolved compound in the filtrate is determined
using a suitable analytical technique, such as High-Performance Liquid Chromatography
(HPLC) or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Spectral Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structural elucidation and confirming deuteration.
Methodology:

o Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

e IH NMR: The absence or significant reduction of the signal corresponding to the protons at
the deuterated positions confirms successful labeling. The chemical shifts of the remaining
protons provide structural information.

e 2H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical
shift corresponding to the position of deuteration.

e 13C NMR: The carbon spectrum provides information about the carbon skeleton of the
molecule.

b. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic
enrichment.

Methodology:

« lonization: A suitable ionization technique, such as Electrospray lonization (ESI) or Gas
Chromatography-Mass Spectrometry (GC-MS), is used.

e Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For 2-(4-
nonylphenoxy)acetic acid-d2, the molecular ion peak will be shifted by +2 mass units

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b12402929?utm_src=pdf-body
https://www.benchchem.com/product/b12402929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

compared to the non-deuterated compound, confirming the presence of two deuterium
atoms.

Signaling Pathways and Experimental Workflows
Application in Pharmacokinetic Studies

Deuterated compounds like nonylphenoxyacetic acid-d2 are instrumental in pharmacokinetic
studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent
drug.
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Caption: Experimental workflow for a typical pharmacokinetic study using a deuterated
compound.

Potential Interaction with PPARYy Signaling Pathway

Analogues of phenoxyacetic acid have been shown to act as partial agonists for the
Peroxisome Proliferator-Activated Receptor-gamma (PPARY), a nuclear receptor involved in
regulating adipogenesis, metabolism, and cell proliferation.[6] This suggests that
nonylphenoxyacetic acid and its deuterated form may also interact with this pathway.
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Caption: Simplified PPARY signaling pathway potentially modulated by nonylphenoxyacetic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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